molecular formula C23H32O6 B10753246 Cortexolone acetate

Cortexolone acetate

Cat. No. B10753246
M. Wt: 404.5 g/mol
InChI Key: UPMSOLRUSABPCU-CRKVGCNRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is a metabolic intermediate in the biosynthesis of cortisol, a crucial hormone in the body’s stress response and metabolic regulation . Cortexolone acetate is known for its role in various physiological processes, including its anti-inflammatory and immunosuppressive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of cortexolone acetate typically involves the transformation of cortexolone into its corresponding ortho-ester. This is achieved by reacting cortexolone with an alkyl ester of an orthocarboxylic acid under acid catalysis, such as p-toluenesulfonic acid. The subsequent hydrolysis in an acidic medium yields the desired 17-monoester .

Industrial Production Methods: Industrial production of this compound often employs enzymatic processes. One such method involves the enzymatic alcoholysis of 17α,21-diesters of cortexolone to obtain 17α-monoesters . This process is advantageous due to its specificity and efficiency, reducing the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions: Cortexolone acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cortexolone acetate has a wide range of scientific research applications:

Mechanism of Action

Cortexolone acetate exerts its effects by binding to glucocorticoid receptors, leading to changes in gene expression that modulate inflammatory and immune responses. It inhibits pro-inflammatory signals and promotes anti-inflammatory pathways by affecting transcription factors such as NF-Kappa B and enzymes like phospholipase A2 . This results in decreased leukocyte migration and reduced capillary permeability, contributing to its anti-inflammatory effects.

Similar Compounds:

Uniqueness: Unlike cortisol, it has limited biological activity on its own but serves as a crucial precursor in steroidogenesis .

properties

Molecular Formula

C23H32O6

Molecular Weight

404.5 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-1-yl] acetate

InChI

InChI=1S/C23H32O6/c1-13(25)29-20-11-15(26)10-14-4-5-16-17-7-9-23(28,19(27)12-24)21(17,2)8-6-18(16)22(14,20)3/h10,16-18,20,24,28H,4-9,11-12H2,1-3H3/t16-,17-,18-,20?,21-,22-,23-/m0/s1

InChI Key

UPMSOLRUSABPCU-CRKVGCNRSA-N

Isomeric SMILES

CC(=O)OC1CC(=O)C=C2[C@]1([C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@]4(C(=O)CO)O)C)C

Canonical SMILES

CC(=O)OC1CC(=O)C=C2C1(C3CCC4(C(C3CC2)CCC4(C(=O)CO)O)C)C

Origin of Product

United States

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